N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide
Description
N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy, methyl, and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
Molecular Formula |
C14H15NO4S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-10-9-11(16)3-8-14(10)15-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,15-16H,1-2H3 |
InChI Key |
YYODLFYHFRMKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of N-(4-hydroxy-2-methyl-phenyl)-4-methoxybenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides have been historically significant as antimicrobial agents. Research indicates that N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide exhibits potent antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.
Anticancer Properties
Recent studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives of sulfonamides have been investigated for their ability to target specific enzymes involved in cancer metabolism.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit carbonic anhydrase and other relevant enzymes, which could have therapeutic implications in treating conditions such as glaucoma and edema.
Biochemical Applications
Biological Assays
this compound is utilized in various biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Drug Formulation
In pharmaceutical formulations, this compound can serve as an active ingredient or as a part of combination therapies aimed at enhancing the efficacy of existing treatments. Its solubility and stability profiles are critical in formulating effective drug delivery systems.
Material Science
Polymer Chemistry
This sulfonamide derivative has potential applications in polymer chemistry, where it can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength. Research into sulfonamide-based polymers suggests they could be used in coatings, adhesives, and other advanced materials.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, this compound showed significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) lower than 50 µg/mL. This highlights its potential for development into a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The results suggest that further exploration into its structure-activity relationship could yield promising anticancer agents.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylacetophenone: Shares the hydroxy and methyl groups but lacks the sulfonamide and methoxy groups.
4-Methoxybenzenesulfonamide: Contains the sulfonamide and methoxy groups but lacks the hydroxy and methyl groups.
Uniqueness
N-(4-Hydroxy-2-methyl-phenyl)-4-methoxy-benzenesulfonamide is unique due to the combination of hydroxy, methyl, methoxy, and sulfonamide groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a sulfonamide group, which is known for its pharmacological properties, particularly in antibacterial and anticancer applications. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 295.34 g/mol
The presence of the methoxy and hydroxyl groups on the aromatic rings contributes to its biological activity by enhancing solubility and modulating interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, thus blocking folic acid synthesis in bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular proliferation pathways .
Antibacterial Activity
Research shows that sulfonamides are effective against a range of bacterial infections. This compound has been investigated for its antibacterial properties, demonstrating significant inhibition against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Profile
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against leukemia and breast cancer cell lines with promising results.
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 5.0 | |
| MDA-MB-231 (Breast Cancer) | 3.5 | |
| HCT-116 (Colon Cancer) | 2.0 |
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by Smith et al. (2020) evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results indicated that this compound was effective against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections. -
Anticancer Screening :
In another study published in 2023, the compound was screened against multiple cancer cell lines using the National Cancer Institute's protocols. The findings revealed that it had significant cytotoxic effects on leukemia cells, with an IC value lower than many conventional chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding with biological targets.
- Methoxy Group : Modulates electronic properties, potentially increasing the binding affinity to enzymes or receptors.
Studies indicate that modifications to these groups can lead to variations in activity, highlighting the importance of SAR in drug design .
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-(4-hydroxy-2-methylphenyl)-4-methoxybenzenesulfonamide?
Methodological Answer: Synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with substituted aniline derivatives under basic conditions (e.g., pyridine or triethylamine). Purification via column chromatography (ethyl acetate/hexane gradients) is standard. Structural verification requires:
- NMR spectroscopy : Analyze aromatic proton environments (δ 6.5–8.0 ppm for sulfonamide-linked aryl groups) and methoxy protons (δ ~3.8 ppm).
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ peaks).
- X-ray crystallography : Resolve bond angles and torsional strain in the sulfonamide moiety (see protocols in SHELX refinement ).
Q. How should researchers design solubility and stability studies for this sulfonamide in biological assays?
Methodological Answer:
- Solubility screening : Test in DMSO (up to 100 mM) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) if precipitation occurs. For KN-93 analogs, DMSO is preferred for stock solutions due to high solubility .
- Stability assays : Use LC-MS to monitor degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours. Adjust storage to -20°C in anhydrous DMSO to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
Methodological Answer:
- Dose-response validation : Use orthogonal assays (e.g., CaMK II enzymatic activity vs. cellular phosphorylation assays for KN-93 analogs) to confirm target engagement .
- Off-target profiling : Employ kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects. For E7010 analogs, cross-validate using gene expression microarrays to identify pathway-specific responses .
- Data normalization : Include internal controls (e.g., inactive analogs like KN-92) to differentiate baseline noise from true activity .
Q. What are best practices for crystallographic refinement of sulfonamide derivatives using SHELX?
Methodological Answer:
- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve sulfonamide S–O bond lengths (expected ~1.43 Å).
- Refinement in SHELXL : Apply restraints for thermal displacement parameters (ADPs) of methoxy groups and anisotropic refinement for sulfur atoms. Validate using R-factors (<5% for high-quality datasets) .
- Hydrogen bonding analysis : Use PLATON to identify N–H⋯O interactions critical for crystal packing (e.g., helical chains in indazole derivatives ).
Q. How to determine the enzyme inhibition mechanism (competitive vs. allosteric) for sulfonamide-based inhibitors?
Methodological Answer:
- Kinetic assays : Perform Michaelis-Menten studies with varying substrate concentrations. A competitive inhibitor will increase without affecting .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to confirm direct interaction with the active site (e.g., KN-93 binding to CaMK II’s autoinhibitory domain ).
- Mutagenesis : Introduce mutations in suspected binding residues (e.g., CaMK II Thr286) and assess IC₅₀ shifts .
Q. What strategies optimize selectivity of sulfonamide derivatives against structurally related enzymes (e.g., MMPs vs. CaMK II)?
Methodological Answer:
- Computational docking : Use AutoDock Vina to model interactions with catalytic zinc ions (MMPs) vs. hydrophobic pockets (CaMK II). Prioritize substituents like 4-chlorophenyl groups for CaMK II selectivity .
- Pharmacophore mapping : Compare electrostatic potential surfaces (EPS) of target enzymes to identify sulfonamide orientation requirements.
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring protein thermal stability shifts upon inhibitor binding .
Data Contradiction Analysis
Q. How to interpret conflicting gene expression profiles vs. phenotypic screening results for sulfonamide derivatives?
Methodological Answer:
- Case study : E7070 showed G1/S arrest in phenotypic screens but dual gene expression patterns resembling both microtubule disruption and cell cycle checkpoint modulation.
- Resolution : Integrate transcriptomic data (e.g., clustering of mitotic vs. stress-response genes) with functional assays (e.g., tubulin polymerization). Use siRNA knockdown to confirm pathway contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
